6-Isopropoxy-5-methylpyridin-3-amine

Beschreibung

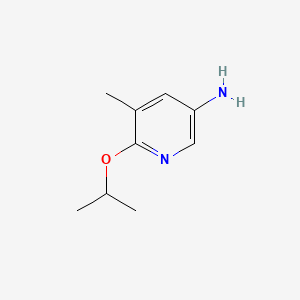

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-6-propan-2-yloxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDNQXOKILIMDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734394 |

Source

|

| Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249761-56-5 |

Source

|

| Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Isopropoxy-5-methylpyridin-3-amine

Introduction

6-Isopropoxy-5-methylpyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a key structural motif, it serves as a versatile building block for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The strategic placement of the isopropoxy, methyl, and amine functionalities on the pyridine scaffold imparts specific physicochemical properties that are crucial for molecular recognition and biological activity.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 6-Isopropoxy-5-methylpyridin-3-amine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthetic route. The protocols described herein are grounded in established, peer-reviewed chemical literature to ensure reliability and reproducibility.

Strategic Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule. Our retrosynthetic approach identifies key intermediates and leverages well-established, high-yielding transformations. The proposed pathway begins with a commercially available starting material and proceeds through a sequence of nitration, chlorination, nucleophilic aromatic substitution, and reduction.

An In-depth Technical Guide to the Physicochemical Properties of 6-Isopropoxy-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides a detailed examination of the core physicochemical properties of 6-Isopropoxy-5-methylpyridin-3-amine (CAS No. 1249761-56-5)[1], a substituted aminopyridine of interest in medicinal chemistry.

Due to the limited availability of experimental data for this specific molecule in public literature, this document leverages validated computational models to provide reliable predictions for its key physicochemical parameters.[2][3] Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon these in silico findings. This dual approach of predictive modeling and practical, self-validating experimental design provides a robust framework for advancing research and development efforts involving this compound.

Molecular Profile and Predicted Physicochemical Properties

The foundational step in characterizing any potential drug candidate is to establish its fundamental molecular and physicochemical properties. These parameters provide the initial insights into how the molecule will behave in various biological and experimental settings.

Chemical Structure and Identifiers

-

IUPAC Name: 6-isopropoxy-5-methylpyridin-3-amine

-

CAS Number: 1249761-56-5[1]

-

Molecular Formula: C₉H₁₄N₂O

-

SMILES: CC(C)OC1=NC=C(N)C=C1C

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 6-Isopropoxy-5-methylpyridin-3-amine. These values were generated using the SwissADME web tool, a widely utilized platform for in silico drug discovery.[4][5][6][7] It is crucial to recognize that these are predictions and experimental verification is highly recommended.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 166.22 g/mol | Influences diffusion, transport across membranes, and overall size. Generally, lower molecular weight is favored for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity. This value suggests a good balance between solubility and permeability for membrane passage. |

| logS (Aqueous Solubility) | -2.5 | Indicates moderate solubility in water. Solubility is critical for absorption and formulation. |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | Reflects the polar surface area of the molecule, which is a key factor in predicting cell permeability. Values below 140 Ų are generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O). These values are important for solubility and binding interactions. |

| Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer rotatable bonds are generally associated with better oral bioavailability. |

Data predicted using the SwissADME web tool.[4][5][6][7]

Core Physicochemical Assays: Experimental Protocols

The following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to yield high-quality, reproducible data.

Aqueous Solubility Determination (Kinetic Assay)

Aqueous solubility is a critical factor for drug absorption and formulation.[8] A kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[8]

This assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It mimics the conditions a compound might experience upon entering the aqueous environment of the gastrointestinal tract.

Caption: Potentiometric Titration Workflow for pKa

-

Solution Preparation: Prepare an approximately 1 mM solution of 6-Isopropoxy-5-methylpyridin-3-amine in water or a suitable co-solvent if solubility is low.

-

pH Meter Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Titration Setup: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

-

Titration: Gradually add a standardized solution of hydrochloric acid or sodium hydroxide in small increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the derivative of the titration curve to find the inflection point.

Lipophilicity (logP) Determination by Shake-Flask Method

Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional and most reliable method for logP determination.

This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, representing the lipid and aqueous environments in the body, respectively.

Caption: Shake-Flask Method for logP Determination

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.

-

Partitioning: Add a known amount of 6-Isopropoxy-5-methylpyridin-3-amine to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases. Then, allow the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

Sampling: Carefully collect samples from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the logP using the following formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water])

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 6-Isopropoxy-5-methylpyridin-3-amine, leveraging both in silico predictions and established experimental protocols. The provided computational data offers a valuable starting point for researchers, while the detailed methodologies for experimental determination empower scientists to validate and refine these predictions with robust empirical data. A thorough understanding and characterization of these fundamental properties are critical for making informed decisions in the complex process of drug discovery and development, ultimately paving the way for the rational design of safer and more effective therapeutics.

References

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved January 16, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved January 16, 2026, from [Link]

-

ACD/Labs. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. Retrieved January 16, 2026, from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved January 16, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 16, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

InfoChem. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 16, 2026, from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Retrieved January 16, 2026, from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Molecules, 24(21), 3948. [Link]

-

Zhu, K., Xun, N., Wei, P., & Han, P. F. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. [Link]

-

Grokipedia. (n.d.). 3-Aminopyridine. Retrieved January 16, 2026, from [Link]

Sources

- 1. 1249761-56-5|6-Isopropoxy-5-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SwissADME [swissadme.ch]

- 6. phytojournal.com [phytojournal.com]

- 7. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

Analysis of 6-Isopropoxy-5-methylpyridin-3-amine: An Examination of Available Data and Future Research Directions

Executive Summary

This technical guide addresses the current state of knowledge surrounding 6-Isopropoxy-5-methylpyridin-3-amine. A comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information reveals a significant gap in the understanding of this compound's biological activity and mechanism of action. While its chemical structure is defined and it is available for purchase, there is no published research detailing its pharmacological effects, molecular targets, or therapeutic potential. This document outlines the available information and proposes a strategic, multi-phased research plan to elucidate the mechanism of action of this compound.

Introduction: The Aminopyridine Scaffold in Drug Discovery

The aminopyridine structural motif is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1][2] Its versatility as a scaffold allows for the development of compounds with diverse biological activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of ion channels.[1][2][3] The specific substitutions on the pyridine ring, such as the isopropoxy and methyl groups in 6-Isopropoxy-5-methylpyridin-3-amine, are critical in determining the compound's physicochemical properties and its potential interactions with biological targets.

Current State of Knowledge for 6-Isopropoxy-5-methylpyridin-3-amine

As of the date of this report, there is a notable absence of scientific literature detailing the biological activity or mechanism of action for 6-Isopropoxy-5-methylpyridin-3-amine. Searches of prominent scientific databases and patent repositories have yielded no specific studies on this compound. Information is currently limited to its chemical identity and availability from various suppliers.[4][5]

Table 1: Chemical and Physical Properties of 6-Isopropoxy-5-methylpyridin-3-amine

| Property | Value | Source |

| CAS Number | 1249761-56-5 | [4][5] |

| Molecular Formula | C9H14N2O | Internal Calculation |

| Molecular Weight | 166.22 g/mol | Internal Calculation |

| Appearance | Varies (typically solid) | Supplier Data |

| Purity | Varies by supplier | Supplier Data |

The lack of published data presents both a challenge and an opportunity. It signifies an unexplored area of chemical space that may hold novel therapeutic potential.

Proposed Research Framework to Elucidate Mechanism of Action

To address the knowledge gap surrounding 6-Isopropoxy-5-methylpyridin-3-amine, a structured and comprehensive research plan is proposed. This plan is designed to systematically investigate its biological effects, identify its molecular targets, and ultimately define its mechanism of action.

Diagram 1: Proposed Research Workflow

Caption: A multi-phased approach to determine the mechanism of action.

The initial phase focuses on establishing a baseline understanding of the compound's biological effects.

Protocol 1: High-Throughput Phenotypic Screening

-

Compound Preparation: Dissolve 6-Isopropoxy-5-methylpyridin-3-amine in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Plate Preparation: Utilize a panel of diverse cell lines representing various tissues and disease states (e.g., cancer, neuronal, immune cells). Plate cells in multi-well format.

-

Compound Treatment: Treat cells with a range of concentrations of the compound.

-

Incubation: Incubate for a predetermined period (e.g., 24, 48, 72 hours).

-

Data Acquisition: Employ high-content imaging or other phenotypic readouts to assess changes in cell morphology, proliferation, viability, and other relevant parameters.

-

Data Analysis: Analyze the data to identify any significant and reproducible phenotypic changes induced by the compound.

Based on the results from Phase 1, the next step is to identify the molecular target(s) of 6-Isopropoxy-5-methylpyridin-3-amine.

Diagram 2: Convergent Target Identification Strategy

Caption: Combining experimental and computational methods for target ID.

Protocol 2: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of 6-Isopropoxy-5-methylpyridin-3-amine with a linker for covalent attachment to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from a responsive cell line identified in Phase 1.

-

Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to the compound.

Once putative targets are identified, this phase aims to validate these targets and elucidate the precise mechanism of action.

Protocol 3: In Vitro Target Engagement Assays

-

Recombinant Protein Expression: Express and purify the putative target protein(s).

-

Binding Assays: Perform biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of 6-Isopropoxy-5-methylpyridin-3-amine to the target and determine binding affinity (Kd).

-

Enzymatic/Functional Assays: If the target is an enzyme or receptor, develop an assay to measure its activity in the presence of the compound to determine if it acts as an inhibitor, activator, or modulator.

Future Perspectives and Conclusion

The journey to understand the mechanism of action of 6-Isopropoxy-5-methylpyridin-3-amine is currently at its inception. The proposed research framework provides a clear and logical path forward. The aminopyridine scaffold has a proven track record in drug discovery, and it is plausible that this particular compound possesses novel and valuable biological activities.[6][7][8][9][10] A systematic and rigorous investigation is warranted to unlock its potential and contribute to the development of new therapeutic agents.

This guide serves as a call to action for the scientific community to explore this uncharted territory in medicinal chemistry. The insights gained from such studies will not only illuminate the function of this specific molecule but also contribute to a broader understanding of the structure-activity relationships within the aminopyridine class of compounds.

References

A comprehensive list of references will be compiled as research progresses and data becomes available. The following are foundational references related to the aminopyridine scaffold and research methodologies.

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

-

6-Methylpyridin-3-amine - ResearchGate. Available at: [Link]

-

6-Methylpyridin-3-amine - PMC - NIH. Available at: [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed. Available at: [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. Available at: [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. Available at: [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]

-

6-(5-Methoxy-3-pyridinyl)-5-methylpyridin-3-amine - PubChem - NIH. Available at: [Link]

-

3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem. Available at: [Link]

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central. Available at: [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]

-

6-(6-Methoxy-3-pyridinyl)-5-methylpyridin-3-amine - PubChem - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1249761-56-5|6-Isopropoxy-5-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

An Investigative Guide to the Biological Potential of 6-Isopropoxy-5-methylpyridin-3-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the novel chemical entity, 6-Isopropoxy-5-methylpyridin-3-amine. Direct biological activity data for this compound is not currently available in peer-reviewed literature. Therefore, this document serves as a proactive investigative prospectus. It synthesizes information from structurally related aminopyridine analogs to build a data-driven hypothesis on the potential biological activities of the title compound. We present a comprehensive, step-by-step experimental workflow designed to systematically characterize its bioactivity, from initial in silico screening to targeted cell-based assays. This guide is intended to provide researchers with the foundational logic and practical methodologies to unlock the therapeutic potential of this and other novel aminopyridine derivatives.

Introduction: The Aminopyridine Scaffold in Drug Discovery

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions with a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.[2] The versatility of the aminopyridine core allows for fine-tuning of its steric and electronic properties through substitution, making it an attractive starting point for drug discovery campaigns.[3] Compounds containing this scaffold are integral to numerous approved drugs and are actively being investigated for new therapeutic applications, such as treatments for neglected tropical diseases and neurodegenerative disorders.[4][5]

The subject of this guide, 6-Isopropoxy-5-methylpyridin-3-amine, is a distinct derivative within this class. While its CAS number is registered (1249761-56-5), indicating its synthesis and availability, its biological profile remains uncharacterized in public databases.[6] The presence of an isopropoxy group at the 6-position and a methyl group at the 5-position suggests specific lipophilic and steric attributes that could dictate its interaction with protein targets. This guide will explore the potential biological activities inferred from these structural features and outline a robust strategy for its comprehensive evaluation.

Inferred Biological Activity from Structural Analogs

The biological activity of aminopyridine derivatives is heavily influenced by the nature and position of their substituents. By examining related structures, we can formulate hypotheses about the potential targets for 6-Isopropoxy-5-methylpyridin-3-amine.

Kinase Inhibition

The aminopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. Recently, aminopyridine derivatives have been identified as potent dual inhibitors of Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC), showing promise in treating refractory solid tumors and hematological malignancies.[7] Furthermore, substituted aminopyridinols and aminopyrimidinols have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), with demonstrated anti-hepatocellular carcinoma efficacy.[8] The substitution pattern on 6-Isopropoxy-5-methylpyridin-3-amine could potentially orient the molecule favorably within the ATP-binding pocket of various kinases.

Central Nervous System (CNS) Activity

Aminopyridines are known to modulate ion channels and receptors in the central nervous system. For instance, 4-aminopyridine is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[4] Other derivatives have been investigated as BACE1 inhibitors for the potential treatment of Alzheimer's disease and as adenosine A1 receptor ligands for epilepsy.[5][9] The isopropoxy group on the title compound increases its lipophilicity, which could facilitate its passage across the blood-brain barrier, making CNS-related activities a plausible area of investigation. Patents have described piperidine compounds containing isopropoxy groups as stimulants of cognitive function.[10]

Anticancer and Anti-proliferative Activity

Various substituted aminopyridines have demonstrated significant anti-proliferative effects against cancer cell lines.[11][12] For example, 6-amino-2,4,5-trimethylpyridin-3-ols have shown potent antiangiogenic and antitumor activities.[13] The mechanism often involves the inhibition of key signaling pathways that control cell growth and proliferation. The specific substitution pattern of 6-Isopropoxy-5-methylpyridin-3-amine could confer selectivity towards certain cancer cell types.

Proposed Experimental Workflow for Biological Characterization

Given the lack of direct biological data, a systematic, multi-tiered approach is required to elucidate the bioactivity of 6-Isopropoxy-5-methylpyridin-3-amine. The following workflow is designed to progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

Caption: Proposed workflow for characterizing the biological activity of a novel compound.

Phase 1: Initial Screening and Profiling

Step 1: In Silico Target Prediction

-

Rationale: To prioritize experimental screening efforts by computationally identifying potential protein targets based on chemical similarity to known ligands.

-

Protocol:

-

Obtain the SMILES string or draw the 2D structure of 6-Isopropoxy-5-methylpyridin-3-amine.

-

Submit the structure to web-based target prediction tools such as SwissTargetPrediction and the Similarity Ensemble Approach (SEA).

-

Analyze the output, which typically ranks potential targets by probability or similarity score. Pay close attention to protein classes that are frequently associated with aminopyridines (e.g., kinases, GPCRs, ion channels).

-

Step 2: Broad Primary Screening

-

Rationale: To empirically test the compound against a wide range of biological targets to identify potential "hits".

-

Protocol:

-

Based on the in silico predictions and literature on analogs, select appropriate screening panels. A broad kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's HotSpot) is highly recommended.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Submit the compound for single-point screening at a standard concentration (typically 1-10 µM).

-

Data is usually reported as percent inhibition or percent activity relative to a control.

-

Step 3: General Cytotoxicity Assay

-

Rationale: To establish a baseline for the compound's toxicity and to determine a suitable concentration range for subsequent cell-based assays.

-

Protocol:

-

Select a diverse panel of cell lines (e.g., a human cancer cell line like HeLa or SW620, and a non-cancerous line like HEK293).[12]

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for 48-72 hours.

-

Assess cell viability using a metabolic assay such as MTT or XTT.

-

Calculate the concentration that inhibits 50% of cell growth (GI50).

-

Phase 2: Hit Validation and Mechanism of Action (MoA)

Step 1: Dose-Response and IC50/EC50 Determination

-

Rationale: To confirm the activity of any "hits" from the primary screen and to quantify their potency.

-

Protocol:

-

For each validated hit from the primary screen, perform a dose-response assay.

-

Prepare a 10-point, 3-fold serial dilution of the compound.

-

Perform the relevant biochemical or cell-based assay.

-

Plot the percent inhibition/activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

-

Table 1: Hypothetical Kinase Screening Data

| Kinase Target | % Inhibition @ 10 µM (Primary Screen) | IC50 (nM) (Dose-Response) |

|---|---|---|

| FGFR4 | 95% | 75 |

| CDK9 | 88% | 210 |

| BACE1 | 45% | >1000 |

| EGFR | 12% | >10000 |

Phase 3: Functional Characterization

Step 1: Cell-Based Functional Assays

-

Rationale: To determine if the compound's effect on a purified protein target translates into a functional cellular response.

-

Protocol (Example for an FGFR4 inhibitor):

-

Use a hepatocellular carcinoma cell line that overexpresses FGFR4 (e.g., Hep3B).[8]

-

Treat the cells with the compound at concentrations around its IC50.

-

Measure the phosphorylation of downstream signaling proteins (e.g., FRS2, ERK) via Western Blot or ELISA to confirm target engagement and pathway inhibition.

-

Perform a cell migration or invasion assay (e.g., Transwell assay) to assess the compound's effect on cancer cell motility.

-

Step 2: In Vivo Proof-of-Concept

-

Rationale: To evaluate the compound's efficacy in a living organism. The Chick Chorioallantoic Membrane (CAM) assay is a rapid and ethical model for assessing anti-angiogenic and anti-tumor effects.[13]

-

Protocol (CAM Assay):

-

Fertilized chicken eggs are incubated for 9-10 days.

-

A small window is made in the shell to expose the CAM.

-

A filter disc saturated with the test compound is placed on the CAM. For anti-tumor assessment, cancer cells (e.g., Hep3B) are grafted onto the CAM.

-

After 48-72 hours of incubation, the effect on blood vessel formation (angiogenesis) or tumor growth is quantified.

-

Conclusion

While 6-Isopropoxy-5-methylpyridin-3-amine is currently an uncharacterized molecule, its aminopyridine core, combined with its specific substitution pattern, makes it a compound of significant interest for drug discovery. Inferences drawn from structurally related compounds suggest promising potential in areas such as oncology and neurology. The structured experimental workflow detailed in this guide provides a clear and logical path forward for any research team aiming to systematically uncover the biological activity and therapeutic potential of this novel chemical entity. The successful execution of this plan will not only define the pharmacology of 6-Isopropoxy-5-methylpyridin-3-amine but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

References

- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.

- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Semantic Scholar.

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.

- Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Europe PMC.

- Synthesis and biological screening of substituted 2-aminocyano pyridines. ResearchGate.

- 6-isopropoxy-5-Methylpyridin-3-amine. Echemi.

- Piperidine compounds and their preparation and use. Google Patents.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate.

- 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. PubMed.

- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 11. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Analogs, and Derivatives of 6-Isopropoxy-5-methylpyridin-3-amine for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions make it a fertile ground for the design of novel drugs. This guide focuses on a specific, highly functionalized pyridine derivative: 6-Isopropoxy-5-methylpyridin-3-amine . This molecule, with its carefully positioned substituents, represents a key starting point for the development of a new generation of targeted therapies.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather an in-depth technical guide designed to provide a comprehensive understanding of the synthesis, structural analogs, and potential derivatives of this core molecule. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, and ground our discussion in authoritative references.

The Core Moiety: 6-Isopropoxy-5-methylpyridin-3-amine

The subject of this guide, 6-Isopropoxy-5-methylpyridin-3-amine (CAS No. 1249761-56-5)[3], is a substituted 3-aminopyridine. The strategic placement of its functional groups—an isopropoxy group at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position—imparts a unique combination of steric and electronic properties that can be exploited for targeted drug design.

-

The 3-Amino Group: This is a critical functional handle for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. It can act as a hydrogen bond donor and a nucleophile.

-

The 6-Isopropoxy Group: This alkoxy substituent significantly influences the molecule's lipophilicity and electronic character. It can also participate in hydrophobic interactions within a binding pocket.

-

The 5-Methyl Group: This small alkyl group provides steric bulk and can be crucial for optimizing binding affinity and selectivity.

Synthetic Strategies: Accessing the Core and its Analogs

A Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from a commercially available substituted pyridine. This route allows for the late-stage introduction of the key isopropoxy group, a strategy that can be adapted to generate a library of analogs with diverse alkoxy substituents.[1]

Caption: Proposed synthetic route to 6-Isopropoxy-5-methylpyridin-3-amine.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for analogous transformations and are intended to serve as a starting point for laboratory synthesis.

Step 1: Synthesis of 2-Isopropoxy-5-methyl-3-nitropyridine

-

Causality: The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring for nucleophilic aromatic substitution (SNAr). Sodium isopropoxide serves as a potent nucleophile to displace the chloride.

-

Protocol:

-

To a solution of isopropanol in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium isopropoxide.

-

Add a solution of 2-chloro-5-methyl-3-nitropyridine in the same anhydrous solvent dropwise to the sodium isopropoxide solution.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 6-Isopropoxy-5-methylpyridin-3-amine

-

Causality: The nitro group is a versatile precursor to an amine via reduction. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve the 2-isopropoxy-5-methyl-3-nitropyridine intermediate in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired 6-isopropoxy-5-methylpyridin-3-amine. The crude product may be of sufficient purity for subsequent steps or can be further purified by crystallization or chromatography.

-

Structural Analogs and Structure-Activity Relationships (SAR)

The systematic modification of the core structure is essential for optimizing biological activity and drug-like properties. The following sections outline key areas for analog synthesis and the anticipated impact on SAR, drawing from general principles of medicinal chemistry and studies on related pyridine derivatives.[2][4]

The Power of Substitution: An SAR Workflow

Caption: A workflow for exploring the structure-activity relationships of the core scaffold.

Quantitative Data Summary for SAR Exploration

The following table provides a framework for summarizing the data from analog synthesis and biological testing.

| Compound ID | R1 (Position 6) | R2 (Position 5) | R3 (Position 3) | Biological Activity (e.g., IC50, Ki) | Key Physicochemical Properties (e.g., LogP, Solubility) |

| Core | Isopropoxy | Methyl | -NH2 | Baseline | Baseline |

| Analog 1 | Methoxy | Methyl | -NH2 | ||

| Analog 2 | Cyclopentyloxy | Methyl | -NH2 | ||

| Analog 3 | Isopropoxy | Ethyl | -NH2 | ||

| Analog 4 | Isopropoxy | Chloro | -NH2 | ||

| Analog 5 | Isopropoxy | Methyl | -NH-Ac | ||

| Analog 6 | Isopropoxy | Methyl | -NH-SO2Me |

Derivatization of the 3-Amino Group

The 3-amino group is a prime site for derivatization to introduce functionality that can interact with specific residues in a biological target. Common derivatization strategies include:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides. This can introduce hydrogen bond acceptors and modulate the basicity of the parent amine.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, which are excellent hydrogen bond donors and can improve metabolic stability.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, allowing for the introduction of a wide range of alkyl and aryl substituents.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These moieties can act as rigid linkers and participate in extensive hydrogen bonding networks.

Potential Therapeutic Applications

While the specific biological activity of 6-Isopropoxy-5-methylpyridin-3-amine is not extensively documented, the broader class of substituted aminopyridines has shown promise in a variety of therapeutic areas.

-

Oncology: Pyridine derivatives are prevalent in kinase inhibitors, which are a cornerstone of modern cancer therapy. The 3-aminopyridine scaffold can be elaborated to target the ATP-binding site of various kinases.[2]

-

Neurodegenerative Diseases: Substituted pyridines have been investigated as modulators of receptors and enzymes in the central nervous system.

-

Infectious Diseases: The pyridine nucleus is found in a number of antibacterial and antiviral agents.

The development of analogs of 6-Isopropoxy-5-methylpyridin-3-amine should be guided by screening in relevant biological assays for these and other disease areas.

Conclusion: A Scaffold of Opportunity

6-Isopropoxy-5-methylpyridin-3-amine is a promising starting point for the design of novel, biologically active molecules. Its synthesis, while not explicitly detailed in the literature, can be achieved through logical and well-precedented chemical transformations. The strategic positions of its functional groups offer multiple avenues for derivatization and optimization of its pharmacological profile. This guide provides the foundational knowledge and experimental framework for researchers to embark on the exploration of this exciting chemical space. The insights into SAR and potential therapeutic applications should serve as a catalyst for the discovery of new and effective medicines.

References

- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (Source: Not specified, but likely a peer-reviewed chemistry journal)

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Flow Hydrodediazoniation of Arom

- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

- 6-Isopropoxy-5-methylpyridin-3-amine. Ambeed.

- 3-aminopyridine. Organic Syntheses Procedure.

- 3-Aminopyridine. Wikipedia.

- 3-Aminopyridine synthesis. ChemicalBook.

- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH.

- Structure Activity Rel

- 3-브로모-2-이소프로폭시-5-메틸피리딘 시장 (CAS 760207-86-1). (Source: Not specified, likely a market research report)

- NEW SYNTHESIS OF PYRIDO(2,3‐D)PYRIMIDINES. I. REACTION OF 6‐ALKOXY‐5‐CYANO‐3,4‐DIHYDRO‐2‐PYRIDONES WITH GUANIDINE AND CYANAMIDE.

- 6-(6-Methoxy-3-pyridinyl)-5-methylpyridin-3-amine. PubChem - NIH.

-

Structure-activity relationships of amino-3,5-dicyanopyridines (6a, 6f, 6g) vs thieno[2][5]pyridines (7a, 7c, 7d). ResearchGate.

- Rapid Amination of Methoxy Pyridines with Aliphatic Amines.

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu

- WO 2022/132696 A1.

- Piperidine compounds and their preparation and use.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.

- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

- N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.

- Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Index | Ambeed [ambeed.com]

- 4. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Potential Applications of Substituted Aminopyridines: A Case Study on 6-Isopropoxy-5-methylpyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the discovery, history, or biological activity of 6-Isopropoxy-5-methylpyridin-3-amine. This guide, therefore, provides a scientifically inferred pathway for its synthesis and explores potential applications based on the established activities of structurally analogous aminopyridine derivatives.

Introduction

The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this versatile structure have shown a wide array of therapeutic potential, including but not limited to, antiangiogenic, antimicrobial, and kinase inhibitory activities.[2][3] The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on a specific, albeit not widely documented, derivative: 6-Isopropoxy-5-methylpyridin-3-amine. While direct data on this molecule is scarce, a robust understanding of its potential can be extrapolated from the extensive research on related compounds. This document will detail a plausible synthetic route for 6-Isopropoxy-5-methylpyridin-3-amine, discuss the well-established biological activities of similar molecules, and outline the standard methodologies for its characterization and potential screening.

Proposed Synthesis of 6-Isopropoxy-5-methylpyridin-3-amine

The synthesis of 6-Isopropoxy-5-methylpyridin-3-amine can be logically approached through a multi-step process, leveraging established synthetic transformations of the pyridine ring. A plausible and efficient synthetic pathway is outlined below, drawing inspiration from methodologies reported for analogous compounds.[3]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 6-Isopropoxy-5-methylpyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methylpyridine from 3-Amino-5-methylpyridine (Sandmeyer Reaction)

-

Dissolution: Dissolve 3-Amino-5-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Decomposition: Stir the resulting diazonium salt solution at room temperature until nitrogen evolution ceases.

-

Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of 5-Bromo-3-methylpyridin-2-ol from 3-Bromo-5-methylpyridine (Oxidation)

-

Reaction Setup: Dissolve 3-Bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product via column chromatography.

Step 3: Synthesis of 2-Isopropoxy-5-bromo-3-methylpyridine (Williamson Ether Synthesis)

-

Alkoxide Formation: To a solution of 5-Bromo-3-methylpyridin-2-ol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 eq) at 0 °C.

-

Alkylation: After stirring for 30 minutes, add isopropyl bromide (1.5 eq) dropwise. Allow the reaction to proceed at room temperature for several hours or until completion as monitored by TLC.

-

Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Synthesis of 6-Isopropoxy-5-methylpyridin-3-amine (Buchwald-Hartwig Amination)

-

Reaction Setup: In a reaction vessel, combine 2-Isopropoxy-5-bromo-3-methylpyridine (1.0 eq), sodium amide (1.5 eq), a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos).[4]

-

Reaction Conditions: Add a dry, degassed solvent such as 1,4-dioxane. Heat the mixture at 100 °C for 12 hours under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the final product, 6-Isopropoxy-5-methylpyridin-3-amine, by silica gel chromatography.

Potential Biological Activities and Applications

While the specific biological profile of 6-Isopropoxy-5-methylpyridin-3-amine is unknown, the activities of structurally related aminopyridine derivatives provide a strong basis for inferring its potential therapeutic applications.

| Compound Class/Derivative | Reported Biological Activity | Potential Therapeutic Area | Reference |

| 6-Amino-2,4,5-trimethylpyridin-3-ols | Antiangiogenic and antitumor | Oncology | [3] |

| Amino-3,5-dicyanopyridines | Adenosine A1 receptor ligands | Epilepsy | [5] |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives | α-Synuclein aggregate imaging agents | Neurodegenerative Diseases (Parkinson's) | [4] |

| Substituted N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids | Antimicrobial (antibacterial and antifungal) | Infectious Diseases | [6] |

| Enaminonitrile pyridine derivatives | Antibacterial and antioxidant | Infectious Diseases, Oxidative Stress-related disorders | [2] |

Based on this data, 6-Isopropoxy-5-methylpyridin-3-amine could be investigated for a range of activities, including but not limited to:

-

Oncology: As a potential antiangiogenic or antitumor agent.

-

Neurology: As a ligand for receptors involved in neurological disorders.

-

Infectious Diseases: As a scaffold for the development of new antimicrobial agents.

Characterization and Analytical Techniques

The structural confirmation and purity assessment of the synthesized 6-Isopropoxy-5-methylpyridin-3-amine would be conducted using standard analytical techniques as reported for similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence and connectivity of the isopropoxy, methyl, and amine groups on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C-O stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical Workflow for Biological Screening

Caption: A logical workflow for the initial biological screening of the synthesized compound.

Conclusion

While 6-Isopropoxy-5-methylpyridin-3-amine is not a well-documented compound, a plausible synthetic route can be designed based on established organic chemistry principles. The extensive body of research on structurally similar aminopyridine derivatives suggests that this molecule holds potential for a variety of therapeutic applications, particularly in oncology, neurology, and infectious diseases. The methodologies and screening strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the biological activity of this and other novel aminopyridine compounds.

References

-

Zhu, K., Xun, N., Wei, P., & Han, P. F. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. [Link]

-

Li, Y., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 28(14), 5368. [Link]

-

Mphahamele, M. J., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1850. [Link]

-

Zhu, K., Xun, N., Wei, P., & Han, P. F. (2009). 6-Methylpyridin-3-amine. ResearchGate. [Link]

- WO 2022/132696 A1. (2022).

- US5043345A. (1991).

-

Saczewski, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6598. [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15689. [Link]

-

Kim, J. A., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 79, 340-350. [Link]

- US20230257361A1. (2023).

-

Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4991. [Link]

- WO1996039133A1. (1996).

-

PubChem. (n.d.). 6-(5-Methoxy-3-pyridinyl)-5-methylpyridin-3-amine. [Link]

-

Chem-Impex. (n.d.). 3-Amino-5-methylpyridine. [Link]

-

ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

-

PubChem. (n.d.). 3-Amino-5-methylpyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

Identifying and Validating the Therapeutic Targets of 6-Isopropoxy-5-methylpyridin-3-amine: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast range of biological activities.[1][2][3] This guide presents a comprehensive, multi-tiered strategy for the identification, validation, and mechanistic elucidation of potential therapeutic targets for the novel compound, 6-Isopropoxy-5-methylpyridin-3-amine. Lacking extensive prior characterization, the approach detailed herein leverages predictive analysis based on established pharmacology of the aminopyridine class, followed by a rigorous cascade of experimental validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, field-proven protocols necessary to advance a novel chemical entity through the target discovery pipeline.

Part 1: Hypothesis Generation - Predictive Targeting Based on Core Scaffold Pharmacology

The initial phase of target discovery for a novel compound necessitates a hypothesis-driven approach grounded in established chemical biology. The structure of 6-Isopropoxy-5-methylpyridin-3-amine belongs to the aminopyridine class, a privileged scaffold known to interact with several key families of druggable proteins.[3][4] Our strategy begins by identifying the most probable target classes based on extensive structure-activity relationship (SAR) data from the public domain.

Primary Hypothesized Target Classes

Analysis of chemically related compounds reveals three high-probability target families for 6-Isopropoxy-5-methylpyridin-3-amine.

-

Protein Kinases: The pyridine ring is a well-established hinge-binding motif for a multitude of protein kinase inhibitors.[5][6] Analogs have demonstrated potent inhibition of kinases crucial to oncology and immunology, such as Tropomyosin Receptor Kinases (TRKs), Interleukin-2 inducible T-cell kinase (Itk), and Fibroblast Growth Factor Receptor 4 (FGFR4).[5][7][8] The substitution pattern on the pyridine ring is critical for achieving selectivity.[7] Therefore, the kinome represents a primary and expansive search space for potential targets.

-

Voltage-Gated Ion Channels: The aminopyridine pharmacophore is famously associated with the blockade of voltage-gated potassium (Kv) channels.[2][3] The approved drug dalfampridine (4-aminopyridine) acts via this mechanism to improve motor function in patients with multiple sclerosis by enhancing action potential propagation in demyelinated axons.[9][10] Given the core structural similarity, Kv channels are a high-priority potential target class, particularly for neurological indications.

-

G-Protein Coupled Receptors (GPCRs): While less common than kinase or ion channel activity, substituted pyridine derivatives have been successfully developed as ligands for GPCRs. Specific examples include agonists for orexin receptors, which regulate sleep-wake cycles, and ligands for adenosine receptors, which are involved in neurotransmission and inflammation.[11][12]

In Silico Target Prediction Workflow

To refine these hypotheses, a systematic computational workflow should be employed prior to committing to wet-lab experiments. This in silico screening funnels broad possibilities into a manageable set of testable predictions.

Caption: In Silico workflow for predictive target identification.

Part 2: Experimental Target Identification and Validation

Following hypothesis generation, a tiered experimental approach is essential to first identify a biological effect (phenotypic screening) and then deconvolve the specific molecular target(s) responsible for that effect.

Tier 1: Broad Phenotypic Screening

The initial goal is to ascertain if the compound has any biological activity in relevant cellular models. This unbiased approach can uncover unexpected activities and guide subsequent target-specific investigations.

| Assay Type | Cell Line Examples | Endpoint Measured | Potential Implication |

| Antiproliferative | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) | Cell Viability (e.g., using CellTiter-Glo®) | Oncology (Kinase, etc.) |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) or TNF-α Production | Immunology (Kinase, etc.) |

| Antimicrobial | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) | Infectious Disease |

| Neuronal Activity | SH-SY5Y (Neuronal) | Calcium Flux or Membrane Potential | Neurology (Ion Channel, GPCR) |

Tier 2: Target-Specific In Vitro Assays

Based on the primary hypotheses and any hits from phenotypic screening, focused in vitro assays are performed to confirm direct interaction between the compound and a purified protein target.

This protocol describes a common method to screen for kinase inhibitors.

-

Objective: To determine the IC50 value of the compound against a panel of purified protein kinases.

-

Materials: Purified recombinant kinases, corresponding peptide substrates, ATP (with ³²P-ATP tracer), 96-well plates, scintillation counter.

-

Methodology:

-

Prepare a serial dilution of 6-Isopropoxy-5-methylpyridin-3-amine (e.g., from 100 µM to 1 nM).

-

In a 96-well plate, add kinase buffer, the peptide substrate, and a specific concentration of the compound.

-

Initiate the reaction by adding the purified kinase and the ATP/³²P-ATP mixture.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and transfer the mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

-

Wash the membrane to remove unincorporated ³²P-ATP.

-

Measure the radioactivity of each spot using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Objective: To measure the direct effect of the compound on Kv channel currents.

-

Materials: Cells expressing the target Kv channel (e.g., HEK293 cells transfected with Kv1.3), patch-clamp rig (amplifier, micromanipulator), glass pipettes, extracellular and intracellular solutions.

-

Methodology:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage, perfused with extracellular solution.

-

Pull a glass micropipette and fill it with intracellular solution.

-

Under microscopic guidance, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration.

-

Apply a voltage-step protocol to elicit Kv channel currents and record the baseline activity.

-

Perfuse the chamber with a solution containing 6-Isopropoxy-5-methylpyridin-3-amine at various concentrations.

-

Record the currents at each concentration and measure the percentage of current inhibition.

-

Calculate the IC50 from the resulting concentration-response curve.

-

Tier 3: Cellular Target Engagement & Mechanism of Action (MoA)

Confirming that the compound binds its intended target within the complex environment of a living cell is a critical validation step.

Caption: Experimental workflow for cellular target validation.

-

Objective: To provide evidence of target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Lyse the cells and divide the lysate into several aliquots.

-

Heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes across a 40-65°C gradient).

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, stable protein fraction.

-

Analyze the amount of the specific target protein remaining in the supernatant using Western Blot or ELISA.

-

Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

-

-

Objective: To determine if compound engagement with a target kinase alters its downstream signaling pathway.

-

Methodology:

-

Treat cells with the compound at various concentrations and for different durations.

-

Lyse the cells and quantify the total protein concentration.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to a downstream substrate of the target kinase (e.g., an anti-phospho-STAT3 antibody if targeting a JAK kinase).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Apply an HRP substrate and detect the chemiluminescent signal. A decrease in the phosphorylated substrate signal would validate the inhibitory mechanism of action.

-

Caption: Diagram of a generic kinase signaling pathway.

Conclusion

The therapeutic potential of 6-Isopropoxy-5-methylpyridin-3-amine can be systematically explored through the integrated, multi-disciplinary workflow outlined in this guide. By beginning with predictive analysis based on the well-documented pharmacology of the aminopyridine scaffold, we can formulate robust, testable hypotheses. A subsequent tiered experimental cascade—moving from broad phenotypic screening to specific in vitro assays and culminating in cellular target validation—provides the necessary rigor to confidently identify molecular targets and elucidate the mechanism of action. This strategic approach minimizes resource expenditure on low-probability targets and maximizes the potential for successfully advancing this novel compound into the drug development pipeline.

References

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

Semantic Scholar. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

-

Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

-

Pharmacia. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

-

National Institutes of Health. (n.d.). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. NIH. Available at: [Link]

-

PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Available at: [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Available at: [Link]

- Google Patents. (2022). WO 2022/132696 A1.

- Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available at: [Link]

-

PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. NIH. Available at: [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

-

ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]

-

PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. NIH. Available at: [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 2. [PDF] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) | Semantic Scholar [semanticscholar.org]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Deconstruction of a Novel Pyridine Derivative: A Technical Guide to Predictive Modeling of 6-Isopropoxy-5-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the novel chemical entity, 6-Isopropoxy-5-methylpyridin-3-amine. In the absence of pre-existing experimental data for this specific molecule, we present a hypothetical yet scientifically rigorous workflow grounded in the established knowledge of substituted aminopyridines as potent kinase inhibitors. This document is designed for researchers, scientists, and drug development professionals, offering a practical guide to leveraging computational tools for early-stage drug discovery. We will navigate the essential steps from ligand and target preparation to molecular docking, pharmacophore modeling, and ADMET prediction, using Cyclin-Dependent Kinase 2 (CDK2) as a strategic biological target. Each protocol is detailed with the underlying scientific rationale, ensuring a self-validating and reproducible methodology.

Introduction: The Rationale for In Silico First

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate. A primary reason for late-stage failures is an unfavorable pharmacokinetic or safety profile. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks by providing early-stage predictions of a molecule's behavior.[1] By simulating molecular interactions and physicochemical properties, we can prioritize promising candidates and identify potential liabilities before committing to expensive and time-consuming wet-lab synthesis and testing.[2][3][4]

The subject of this guide, 6-Isopropoxy-5-methylpyridin-3-amine, is a substituted aminopyridine. This structural motif is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[2][3] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Therefore, a logical and strategic starting point for the in silico evaluation of our novel aminopyridine is to assess its potential as a kinase inhibitor.